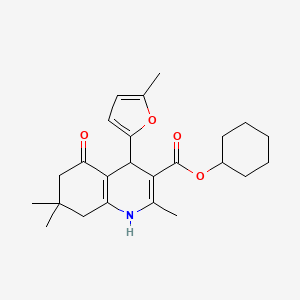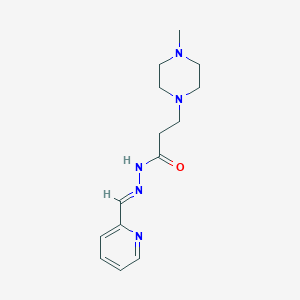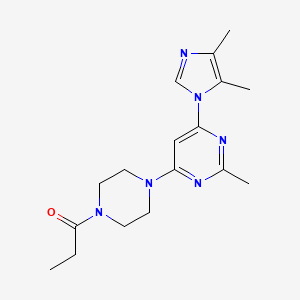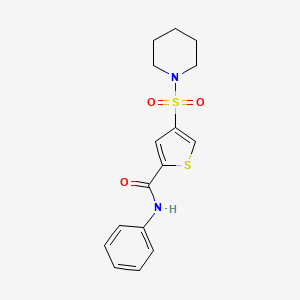
cyclohexyl 2,7,7-trimethyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinoline derivatives often involves reactions such as the Beckmann rearrangement or cyclopropanation processes. For example, Tolkunov et al. (2004) described the synthesis of 3'-ethoxycarbonyl-4',7',7'-trimethyl-4-oxo-2',6',7',8'-tetrahydrospiro(cyclohexa-2,5-diene-1,2'-pyrrolo[4,3,2-d,e]quinoline) from oximes of 3-ethoxycarbonyl-4-halo(methoxy)phenyl-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinolines in polyphosphoric acid, including an X-ray structural analysis of the synthesized compounds (Tolkunov, Khyzhan, Shishkina, Shishkin, & Dulenko, 2004).
Molecular Structure Analysis
Molecular structure analysis of similar compounds indicates that the 1,4-dihydropyridine (1,4-DHP) ring and the cyclohexanone ring adopt similar conformations. For instance, Morales et al. (1996) examined the molecular structure of methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and found that these rings have boat conformations, with the aryl group occupying a pseudo-axial position and orthogonal to the plane through the 1,4-DHP ring (Morales, García‐Granda, Navarro, Diviú, & Pérez‐Barquero, 1996).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic substitution and cyclization. Koltunov et al. (2007) described the superacidic activation of quinoline, leading to intermediate N,C-diprotonated dications involved in reactions with weak nucleophiles, such as cyclohexane and benzene, to give their 5,6,7,8-tetrahydro derivatives (Koltunov, Prakash, Rasul, & Olah, 2007).
Physical Properties Analysis
The physical properties of cyclohexyl quinoline-2-carboxylate derivatives have been explored through FT-IR, FT-Raman, and NMR characterization, providing insights into their structure and stability. Menon et al. (2017) conducted a comprehensive analysis, including molecular dynamics simulations and DFT calculations, to investigate the reactive and optoelectronic properties of 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate (Menon, Fazal, Mary, Panicker, Armaković, Armaković, Nagarajan, & Van Alsenoy, 2017).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their complex structures. Electrophilic substitution reactions, for example, play a crucial role in modifying these compounds for various applications. Aleksandrov et al. (2011) synthesized 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline and explored its electrophilic substitution reactions, highlighting the versatility of these compounds in organic synthesis (Aleksandrov, Dedeneva, Vlasova, & El’chaninov, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research has explored the synthesis of novel furylbenzo[h]quinoline derivatives, demonstrating the potential for generating complex polycyclic compounds with varied functionalities (Bakhite & Abdel-Monem, 1993). This work is foundational for understanding the synthetic pathways to quinoline derivatives, including those similar to the compound .
- Studies on the synthesis of quinolines and their derivatives through reactions involving ketenimine or carbodiimide intermediates have shown the versatility of these methods in producing a range of structurally diverse quinoline compounds (Zhao et al., 2016).
- A unique synthesis approach focused on ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays highlights the versatility of quinoline derivatives in advanced materials science (Bojinov & Grabchev, 2003).
Biological and Photophysical Properties
- The electrochemical, photophysical, and biological properties of quinoline derivatives have been investigated to understand their potential applications in various fields, including medicinal chemistry and materials science. For instance, studies on the characterization of quinoline derivatives through spectroscopic methods and molecular dynamics simulations have provided insights into their reactive and optoelectronic properties (Menon et al., 2017).
- Research into the synthesis and properties of 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids has explored their antibacterial activity, demonstrating the pharmaceutical applications of quinoline derivatives (Miyamoto et al., 1995).
Material Science Applications
- The development of fluorescent dyes based on quinoline derivatives for liquid crystal displays illustrates the potential use of these compounds in electronic and display technologies, showcasing their importance in material science and engineering (Bojinov & Grabchev, 2003).
Eigenschaften
IUPAC Name |
cyclohexyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-14-10-11-19(28-14)22-20(23(27)29-16-8-6-5-7-9-16)15(2)25-17-12-24(3,4)13-18(26)21(17)22/h10-11,16,22,25H,5-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZOFTWWWREQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2,7,7-trimethyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)
![5-[(1,3-benzothiazol-2-ylthio)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B5515215.png)
![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)

![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5515247.png)
![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)
![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)
![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)